1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one is an organic compound notable for its biphenyl structure, which includes two chlorine substituents and a propanone functional group. This compound is classified under organic chemistry as a ketone due to the presence of the carbonyl group (C=O) within its structure. The unique arrangement of the chlorine atoms at the 4' and 5 positions on the biphenyl ring contributes to its distinct chemical properties and potential applications in various scientific fields.
Methods of Synthesis
The synthesis of 1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one typically involves several key steps:
Technical Details
Structure and Data
The molecular formula of 1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one is C15H12Cl2O, with a molecular weight of approximately 279.2 g/mol. The compound features a biphenyl core with two chlorine atoms located at the 4' and 5 positions, and a propanone group attached at the 3 position.
Property | Value |
---|---|
Molecular Formula | C15H12Cl2O |
Molecular Weight | 279.2 g/mol |
IUPAC Name | 1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one |
InChI | InChI=1S/C15H12Cl2O/c1-2-15(18)12-7-11(8-14(17)9-12)10-3-5-13(16)6-4-10/h3-9H,2H2,1H3 |
InChI Key | OMGINLSJHBYPOM-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)Cl |
Types of Reactions
1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one can undergo various chemical reactions:
The mechanism of action for 1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one involves its interaction with biological targets:
The physical and chemical properties of 1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one are essential for understanding its behavior in various environments:
Property | Value |
---|---|
Appearance | Solid or liquid form (depends on purity) |
Melting Point | Not specified in available literature |
Boiling Point | Not specified in available literature |
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Reactivity | Reactive towards nucleophiles and electrophiles |
The compound has several notable applications across various scientific fields:
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: